molecular formula C10H12INO B12979659 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one

Cat. No.: B12979659
M. Wt: 289.11 g/mol
InChI Key: AJTIMUPILSGPJQ-UHFFFAOYSA-N
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Description

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. The presence of iodine and the dimethyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the iodine atom: This step may involve halogenation reactions using reagents such as iodine or iodine monochloride.

    Addition of dimethyl groups: Alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoindolizine: Lacks the dimethyl groups, which may affect its reactivity and properties.

    7,7-Dimethylindolizine: Lacks the iodine atom, which may influence its chemical behavior.

    6,7-Dihydroindolizine: A simpler structure without the iodine and dimethyl groups.

Uniqueness

The presence of both iodine and dimethyl groups in 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one makes it unique compared to these similar compounds

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

2-iodo-7,7-dimethyl-5,6-dihydroindolizin-8-one

InChI

InChI=1S/C10H12INO/c1-10(2)3-4-12-6-7(11)5-8(12)9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

AJTIMUPILSGPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C=C(C=C2C1=O)I)C

Origin of Product

United States

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